Methyl 4-iodo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-iodo-1H-pyrrole-2-carboxylate (MIPC) is an organic compound containing an iodine atom and a pyrrole ring. It is a versatile reagent used in organic synthesis, especially in the field of medicinal chemistry. MIPC has a wide range of biological applications, including drug design and development, protein engineering, and in vitro diagnostics. MIPC is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Reactivity
Methyl 4-iodo-1H-pyrrole-2-carboxylate is a valuable intermediate in organic synthesis, particularly in the construction of pyrrole derivatives which are significant in medicinal chemistry. The synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones demonstrates the reactivity of pyrrole derivatives in forming pyrrolo[1,2-a]pyrimidine-7-carboxylates, which are useful scaffolds in drug development. This synthesis pathway highlights the versatile reactivity of pyrrole derivatives, including intra/intermolecular azo coupling and insertion reactions into CH and OH bonds under photolysis (Galenko et al., 2019).
Supramolecular Chemistry
In the realm of crystal engineering, pyrrole-2-carboxylates serve as robust supramolecular synthons. The self-assembly of these compounds into hexagonal and grid structures demonstrates their potential in designing novel materials. This aspect of pyrrole chemistry opens avenues for creating materials with specific properties based on the predictable assembly of these building blocks (Zhenming Yin & Zucheng Li, 2006).
Catalysis and One-Pot Syntheses
The application of methyl 4-aminopyrrole-2-carboxylates in catalysis and one-pot syntheses is notable. The use of a FeCl2/Et3N binary catalytic system for the synthesis of these compounds from 5-methoxyisoxazoles showcases the efficiency of relay catalysis in producing complex organic molecules. This method allows for the introduction of substituents at the pyrrole nitrogen, enhancing the versatility of pyrrole derivatives in synthetic chemistry (Galenko et al., 2015).
Heterocyclic Compound Synthesis
The development of novel methyl 3-amino-4-(het)aryl-1H-pyrrole-2-carboxylates highlights the importance of pyrrole derivatives in accessing a wide range of nitrogen heterocycles. These compounds are considered valuable building blocks in medicinal chemistry, providing a pathway to synthesize therapeutically relevant heterocyclic compounds with potential therapeutic interest (Rochais et al., 2004).
Antimicrobial Agents
The synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation as antimicrobial agents underline the potential of pyrrole derivatives in drug discovery. These compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial therapies (Hublikar et al., 2019).
properties
IUPAC Name |
methyl 4-iodo-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNGDJYQOKCQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470404 | |
Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-iodo-1H-pyrrole-2-carboxylate | |
CAS RN |
40740-41-8 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40740-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.